

# Application Note: Identification of **Cevipabulin**Protein Interactions Using Affinity PurificationMass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Cevipabulin |           |
| Cat. No.:            | B1684092    | Get Quote |

#### **Abstract**

**Cevipabulin** (TTI-237) is a potent, orally bioavailable, microtubule-active antitumor agent that has demonstrated significant efficacy in preclinical and clinical studies for the treatment of advanced solid tumors.[1][2][3] Its mechanism of action involves interaction with the tubulin cytoskeleton, a critical component for cell division, motility, and intracellular transport.[4] While initially understood to bind at the Vinca alkaloid site, recent structural studies have revealed a more complex interaction, including a novel binding site on α-tubulin that promotes tubulin degradation.[5][6] This application note describes a comprehensive workflow utilizing affinity purification coupled with mass spectrometry (AP-MS) to identify the protein interaction landscape of **Cevipabulin** in a human cancer cell line. This powerful methodology confirms its primary target, tubulin, and provides a framework for identifying potential off-target interactions and downstream effector proteins, offering deeper insights into its complete mechanism of action and potential biomarkers.

#### Introduction

**Cevipabulin** is a synthetic small molecule that disrupts microtubule dynamics, a validated strategy in cancer therapy.[2] It uniquely exhibits properties of both microtubule-stabilizing and destabilizing agents, binding to the vinblastine site on the β-tubulin subunit while also promoting tubulin polymerization in a manner akin to taxanes.[2][5] High-resolution crystallography and biochemical assays have further elucidated its mechanism, showing that







**Cevipabulin** binds to two distinct sites on the tubulin heterodimer: the vinblastine site and a novel "seventh site" on  $\alpha$ -tubulin.[5] This dual binding is linked to a unique tubulin degradation effect, which is mediated by the proteasome pathway.[5][7]

Understanding the full spectrum of a drug's protein interactions is paramount for elucidating its therapeutic effects and potential side effects. Affinity purification-mass spectrometry (AP-MS) is a robust and unbiased technique for identifying protein-protein and protein-small molecule interactions within the complex environment of a cell lysate.[8][9][10] In this study, we employ an AP-MS workflow to pull down the protein targets of a biotinylated **Cevipabulin** analog from a cancer cell lysate, followed by sensitive protein identification and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### **Experimental Workflow**

The overall experimental design is depicted below. A biotinylated version of **Cevipabulin** is synthesized to serve as the "bait" for affinity purification. This bait is incubated with a whole-cell lysate, allowing it to bind to its target proteins. Streptavidin-coated magnetic beads are then used to capture the bait-protein complexes. As a negative control, a parallel experiment is conducted where the lysate is pre-incubated with an excess of free, non-biotinylated **Cevipabulin** to competitively block specific binding sites on the target proteins. After stringent washing steps to remove non-specific binders, the captured proteins are eluted, digested into peptides, and analyzed by LC-MS/MS. Label-free quantification is used to compare the protein abundances between the bait and the competition control experiments, allowing for the confident identification of specific **Cevipabulin** interactors.





Click to download full resolution via product page

**Caption:** AP-MS workflow for **Cevipabulin** target identification.



#### Results

The AP-MS experiments successfully identified a cohort of proteins that were significantly enriched in the biotin-**Cevipabulin** pulldown compared to the competition control. The data, summarized in Table 1, highlights the specificity and power of this approach.

As expected, multiple isoforms of both alpha- and beta-tubulin were identified as the most significantly enriched proteins, confirming the primary interaction of **Cevipabulin** with its known target. The high fold-enrichment and statistical significance underscore the specificity of the interaction.

In addition to tubulin, several other proteins were identified with lower, yet statistically significant, enrichment. These include proteins associated with microtubule dynamics and proteins involved in the ubiquitin-proteasome system, which is consistent with the known **Cevipabulin**-induced tubulin degradation pathway.[5]

Table 1: Summary of Proteins Identified by AP-MS



| Protein ID<br>(UniProt) | Gene Name | Protein<br>Name                                       | Fold<br>Enrichment<br>(Bait/Contro<br>I) | p-value | Putative<br>Role                            |
|-------------------------|-----------|-------------------------------------------------------|------------------------------------------|---------|---------------------------------------------|
| P68363                  | TUBA1A    | Tubulin<br>alpha-1A<br>chain                          | 52.4                                     | 1.2e-8  | Microtubule<br>cytoskeleton                 |
| Q71U36                  | TUBA1B    | Tubulin<br>alpha-1B<br>chain                          | 48.9                                     | 2.5e-8  | Microtubule<br>cytoskeleton                 |
| P07437                  | TUBB      | Tubulin beta<br>chain                                 | 45.1                                     | 8.1e-8  | Microtubule cytoskeleton                    |
| P68371                  | TUBB3     | Tubulin beta-<br>3 chain                              | 39.8                                     | 1.4e-7  | Microtubule cytoskeleton                    |
| P62258                  | RUVBL1    | RuvB-like 1                                           | 8.2                                      | 3.3e-4  | Microtubule<br>dynamics                     |
| P09493                  | HSP90AA1  | Heat shock<br>protein 90-<br>alpha                    | 6.5                                      | 9.8e-4  | Protein<br>folding,<br>tubulin<br>stability |
| P62993                  | UBA1      | Ubiquitin-like<br>modifier-<br>activating<br>enzyme 1 | 4.7                                      | 2.1e-3  | Ubiquitin-<br>proteasome<br>pathway         |
| P55036                  | PSMC5     | 26S<br>proteasome<br>regulatory<br>subunit 8          | 4.1                                      | 4.5e-3  | Proteasome-<br>mediated<br>degradation      |

#### **Discussion and Signaling Pathway**







The results from our AP-MS study strongly corroborate the established mechanism of **Cevipabulin** as a potent tubulin-binding agent.[1][5] The identification of multiple tubulin isoforms as the top hits validates the experimental approach.

The enrichment of proteins like HSP90, a known chaperone for tubulin folding and stability, suggests that **Cevipabulin**'s interaction may perturb the cellular machinery responsible for maintaining the tubulin pool. Furthermore, the co-purification of UBA1 and PSMC5, key components of the ubiquitin-proteasome system, provides direct evidence for the recruitment of degradation machinery to the **Cevipabulin**-tubulin complex. This is in strong agreement with published findings that **Cevipabulin** induces tubulin degradation in a proteasome-dependent manner.[5]

The diagram below illustrates the hypothesized signaling pathway based on our findings and existing literature. **Cevipabulin**'s dual-site binding to the tubulin dimer leads to a conformational change or destabilization that marks it for ubiquitination and subsequent degradation by the proteasome. This leads to a net loss of cellular tubulin, disruption of the microtubule network, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.





Click to download full resolution via product page

**Caption:** Hypothesized pathway of **Cevipabulin**-induced tubulin degradation.



#### Conclusion

This application note demonstrates a successful AP-MS workflow for the identification of protein interactors for the anti-cancer drug **Cevipabulin**. The method is highly specific, robustly identifying the known primary target, tubulin, and providing supporting evidence for its mechanism of proteasome-mediated degradation. This approach can be broadly applied to other small molecule drugs to elucidate their mechanisms of action, identify off-target effects, and discover novel therapeutic targets.

## Detailed Experimental Protocols Protocol 1: Preparation of Biotinylated Cevipabulin (Bait)

A derivative of **Cevipabulin** is synthesized with a C6-linker attached to a biotin moiety at a position determined not to interfere with its binding to tubulin. The final product is purified by HPLC and its structure is confirmed by mass spectrometry and NMR. The biotinylated compound is dissolved in DMSO to a stock concentration of 10 mM and stored at -80°C.

#### **Protocol 2: Cell Culture and Lysis**

- Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO<sub>2</sub> incubator. Cells are grown to 80-90% confluency in 15 cm dishes.
- Harvesting: Cells are washed twice with ice-cold PBS, scraped into 1 mL of ice-cold PBS per dish, and pelleted by centrifugation at 500 x g for 5 minutes at 4°C.
- Lysis: The cell pellet is resuspended in 3 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails).
- Incubation: The suspension is incubated on a rotator for 30 minutes at 4°C.
- Clarification: The lysate is clarified by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant (whole-cell lysate) is transferred to a new tube.



 Quantification: Protein concentration is determined using a BCA protein assay. The lysate is normalized to a final concentration of 2 mg/mL.

### Protocol 3: Affinity Purification of Cevipabulin Interactors

- Lysate Preparation: For each pulldown, 1 mg of total protein (500 μL of 2 mg/mL lysate) is used. Two conditions are prepared:
  - Bait Condition: Add biotin-**Cevipabulin** to a final concentration of 1 μM.
  - Competition Control: Add non-biotinylated Cevipabulin to a final concentration of 100 μM and incubate for 1 hour at 4°C. Then, add biotin-Cevipabulin to a final concentration of 1 μM.
- Incubation: Incubate both lysates on a rotator for 2 hours at 4°C.
- Bead Preparation: Per sample, 50 μL of streptavidin magnetic bead slurry is washed three times with 1 mL of lysis buffer.
- Capture: The pre-cleared lysates are added to the washed streptavidin beads and incubated for 1 hour at 4°C on a rotator.
- Washing: The beads are washed sequentially with 1 mL of the following buffers, incubating for 5 minutes for each wash:
  - Wash 1: Lysis buffer.
  - Wash 2: Lysis buffer.
  - Wash 3: Lysis buffer with 500 mM NaCl.
  - Wash 4: Lysis buffer.
  - Wash 5: 50 mM Tris-HCl, pH 7.4.
- Elution: Proteins are eluted from the beads by adding 50 μL of 2X Laemmli sample buffer and boiling at 95°C for 10 minutes. The beads are separated, and the supernatant containing



the eluted proteins is collected.

#### **Protocol 4: In-Gel Digestion and Mass Spectrometry**

- SDS-PAGE: The eluted proteins are separated on a 4-12% Bis-Tris SDS-PAGE gel. The gel is stained with Coomassie Blue.
- Excision and Digestion: The entire protein lane for each sample is excised into small gel pieces. The gel pieces are destained, reduced with DTT, alkylated with iodoacetamide, and digested overnight with sequencing-grade trypsin at 37°C.
- Peptide Extraction: Peptides are extracted from the gel pieces using a series of acetonitrile
  and formic acid washes. The extracted peptides are pooled, dried in a vacuum centrifuge,
  and resuspended in 0.1% formic acid for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Peptides are analyzed on a Q-Exactive HF mass spectrometer (or equivalent) coupled to a nano-LC system.
  - Peptides are separated on a C18 column using a 60-minute gradient of increasing acetonitrile concentration.
  - The mass spectrometer is operated in data-dependent acquisition (DDA) mode, acquiring a full MS scan followed by MS/MS scans of the top 20 most abundant precursor ions.

#### **Protocol 5: Data Analysis**

- Database Search: The raw MS data files are searched against a human UniProt database
  using a search engine like MaxQuant or Sequest. Search parameters include trypsin as the
  enzyme, a maximum of two missed cleavages, carbamidomethylation of cysteine as a fixed
  modification, and oxidation of methionine as a variable modification.
- Protein Quantification: Label-Free Quantification (LFQ) is performed within the MaxQuant software environment. The LFQ intensity for each identified protein is used for quantitative comparison.



Statistical Analysis: The LFQ intensities are log2 transformed. A two-sample t-test is
performed to identify proteins that are significantly enriched in the bait pulldown compared to
the competition control. Proteins with a fold-change > 4 and a p-value < 0.05 are considered
high-confidence interactors.</li>

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Affinity Selection-Mass Spectrometry Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Affinity purification—mass spectrometry and network analysis to understand proteinprotein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Identification of Cevipabulin Protein Interactions Using Affinity Purification-Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684092#mass-spectrometry-to-identify-cevipabulin-protein-interactions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com